6-Chloro-5-(ethoxycarbonyl)nicotinic acid
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Description
“6-Chloro-5-(ethoxycarbonyl)nicotinic acid” is a chemical compound with the molecular formula C9H8ClNO4 . It is related to 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 6-Chloronicotine , which is a drug that acts as an agonist at neural nicotinic acetylcholine receptors .
Synthesis Analysis
The synthesis of this compound involves the reaction of Dichloronicotinic acid and Ethyl 4-piperidinecarboxylate dissolved in THF . The mixture is refluxed and stirred for 3 hours. The reaction is completed by HPLC followed by the addition of sodium bicarbonate and stirring at room temperature for 0.5 hours .Molecular Structure Analysis
The molecular weight of “this compound” is 229.62 . The InChI Key is DLYYZSOHTWTXRX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of Dichloronicotinic acid and Ethyl 4-piperidinecarboxylate in THF .Physical and Chemical Properties Analysis
The compound has a melting point of 187-189°C . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Kp (skin permeation) of -6.59 cm/s and a consensus Log Po/w of 1.21 .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-chloro-5-ethoxycarbonylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(14)6-3-5(8(12)13)4-11-7(6)10/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYYZSOHTWTXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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